molecular formula C19H19N3O4S B2851145 Ethyl 5-(2-methylpropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate CAS No. 851946-72-0

Ethyl 5-(2-methylpropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2851145
CAS RN: 851946-72-0
M. Wt: 385.44
InChI Key: RSRMCHAZSRUQGV-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms. Pyridazine and its derivatives have been shown to possess a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .


Synthesis Analysis

The synthesis of such compounds often involves the condensation of an amino derivative with a suitable electrophile. For example, the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst gives a corresponding intermediate .


Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated on the basis of elemental analysis and various spectroscopic methods .


Chemical Reactions Analysis

The chemical reactions involving this compound could be varied depending on the conditions and reagents used. For example, it might undergo further reactions with nucleophiles due to the presence of the carbonyl group .

Scientific Research Applications

Neuroprotective Applications

This compound has been evaluated for its potential neuroprotective properties. Neuroprotection is a significant target for treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The compound’s derivatives have shown promise in reducing neuronal death and restoring neuronal function .

Anti-neuroinflammatory Properties

In the context of neuroinflammation, which is a hallmark of various neurological disorders, the compound has been studied for its anti-neuroinflammatory effects. It has been found to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in human microglia cells .

Anticancer Activity

Pyridazine derivatives, including this compound, have been explored for their anticancer activities. They are known to interact with various biological targets and physiological effects that are crucial in cancer therapy .

Antimicrobial Efficacy

The broad spectrum of pharmacological activities of pyridazine derivatives also extends to antimicrobial properties. These compounds have been used against a variety of bacterial and fungal pathogens .

Anti-hypertensive Effects

The compound’s derivatives have been investigated for their potential to act as anti-hypertensive agents. This application is particularly relevant in the field of cardiovascular research, where controlling blood pressure is crucial .

Antidepressant and Anxiolytic Uses

Given the compound’s impact on neuroprotection and neuroinflammation, it has also been studied for its antidepressant and anxiolytic effects. This is an important area of research in psychiatric and behavioral sciences .

Antiplatelet and Antithrombotic Functions

The compound has applications in preventing blood clots, which is vital in the treatment and prevention of cardiovascular diseases. Its derivatives have been shown to possess antiplatelet and antithrombotic properties .

Agrochemical Potential

Some pyridazine derivatives are known to serve as agrochemicals. This compound could potentially be developed into herbicides or pesticides, contributing to agricultural sciences .

Mechanism of Action

The mechanism of action of such compounds often depends on their biological target. For example, some pyridazine derivatives have shown promising neuroprotective and anti-inflammatory properties .

Future Directions

The future directions for research on this compound could include further exploration of its pharmacological activities, optimization of its synthesis, and investigation of its mechanism of action .

properties

IUPAC Name

ethyl 5-(2-methylpropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-4-26-19(25)15-13-10-27-17(20-16(23)11(2)3)14(13)18(24)22(21-15)12-8-6-5-7-9-12/h5-11H,4H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRMCHAZSRUQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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